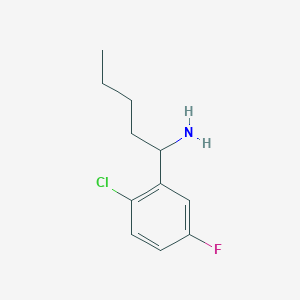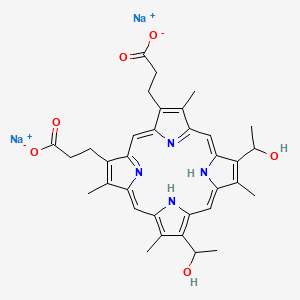
HematoporphyrinIXdisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematoporphyrin IX disodium salt is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring and play crucial roles in biological systems, such as heme in hemoglobin. Hematoporphyrin IX disodium salt is particularly significant in medical and scientific research due to its photodynamic properties, making it useful in photodynamic therapy (PDT) for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hematoporphyrin IX disodium salt typically involves the modification of hematoporphyrin. One common method includes the reaction of hematoporphyrin with sodium hydroxide to form the disodium salt. The process can be summarized as follows:
Starting Material: Hematoporphyrin.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure complete conversion to the disodium salt.
Industrial Production Methods: Industrial production of hematoporphyrin IX disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hematoporphyrin are reacted with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Hematoporphyrin IX disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution can yield various halogenated porphyrins.
Scientific Research Applications
Hematoporphyrin IX disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study porphyrin chemistry and its derivatives.
Biology: Investigated for its role in biological systems and its interaction with biomolecules.
Medicine: Widely used in photodynamic therapy (PDT) for treating cancers. It accumulates in cancer cells and, upon activation by light, produces reactive oxygen species that kill the cancer cells.
Industry: Employed in the development of photodynamic agents and other therapeutic compounds.
Mechanism of Action
The mechanism by which hematoporphyrin IX disodium salt exerts its effects, particularly in photodynamic therapy, involves several steps:
Accumulation: The compound selectively accumulates in cancer cells.
Activation: Upon exposure to specific wavelengths of light, it becomes activated.
Reactive Oxygen Species (ROS) Production: The activated compound generates reactive oxygen species.
Cell Death: The ROS induce cell death through oxidative damage to cellular components, including membranes, proteins, and DNA.
Molecular Targets and Pathways: The primary molecular targets include cellular membranes and organelles. The pathways involved are those related to oxidative stress and apoptosis (programmed cell death).
Comparison with Similar Compounds
- Protoporphyrin IX
- Deuteroporphyrin IX
- Photofrin
- Zinc protoporphyrin IX
- Cobalt protoporphyrin IX
Properties
Molecular Formula |
C34H36N4Na2O6 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |
InChI Key |
BFPKGLJYCUYIHO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



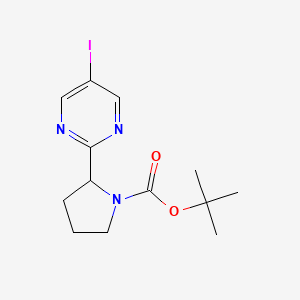
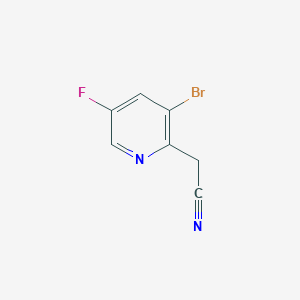
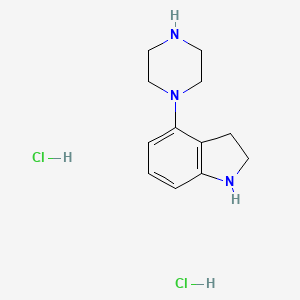
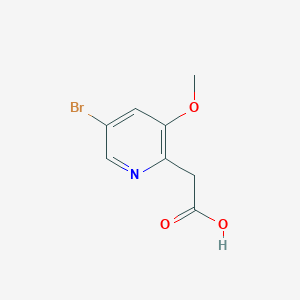
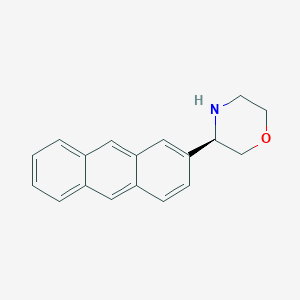
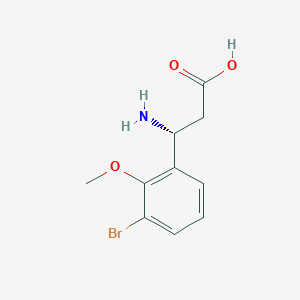
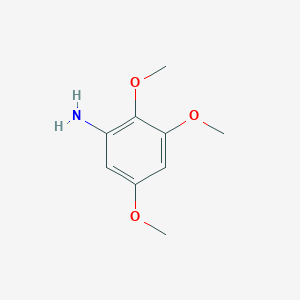
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
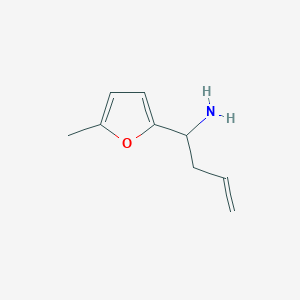
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

